

# Technical Guide: Physicochemical Properties & Characterization of (7-Chloroquinolin-2-yl)methanol

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: (7-Chloroquinolin-2-yl)methanol

CAS No.: 165111-36-4

Cat. No.: B3379567

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## Executive Summary

**(7-Chloroquinolin-2-yl)methanol** (CAS: 14548-58-4) is a functionalized quinoline derivative primarily utilized as a building block in the synthesis of Montelukast Sodium (Singulair). Its structural integrity is defined by the 7-chloro substitution, which imparts lipophilicity and metabolic stability, and the 2-hydroxymethyl group, which serves as the reactive handle for subsequent mesylation and coupling reactions. This guide provides a comprehensive analysis of its physical constants, spectral signature, and handling protocols for drug development applications.

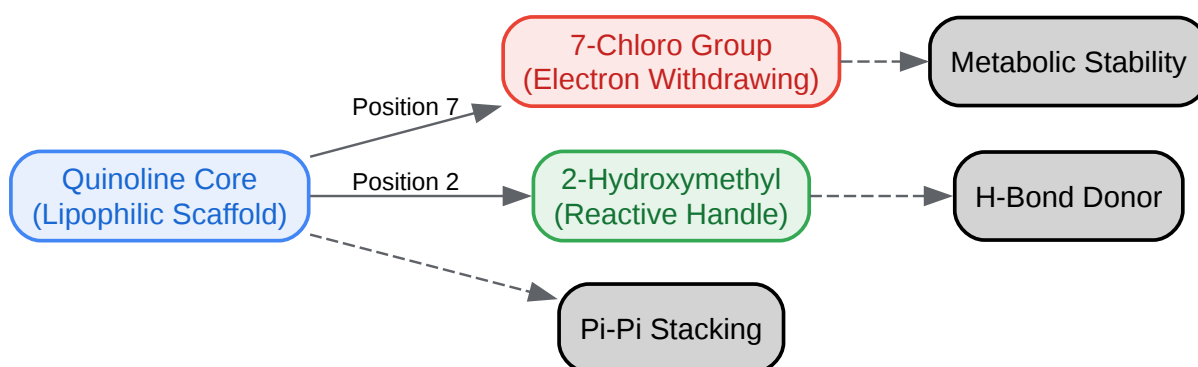
## Molecular Identity & Structural Analysis[1][2]

The molecule consists of a bicyclic quinoline core substituted with a chlorine atom at the 7-position and a hydroxymethyl group at the 2-position. The electron-withdrawing chlorine atom lowers the basicity of the quinoline nitrogen compared to unsubstituted quinoline.

Parameter	Data
Chemical Name	(7-Chloroquinolin-2-yl)methanol
Synonyms	2-Hydroxymethyl-7-chloroquinoline; 7-Chloro-2-quinolinemethanol
CAS Registry Number	14548-58-4
Molecular Formula	C <sub>10</sub> H <sub>8</sub> ClNO
Molecular Weight	193.63 g/mol
SMILES	OCC1=NC2=CC(Cl)=CC=C2C=C1
InChI Key	XLSKEUSDSZNPLA-UHFFFAOYSA-N

## Structural Visualization

The following diagram highlights the functional moieties critical for its reactivity and solubility profile.



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Figure 1: Structural decomposition of **(7-Chloroquinolin-2-yl)methanol** highlighting functional zones.

## Critical Physicochemical Parameters[5][6]

Understanding the solubility and ionization behavior is essential for optimizing extraction and purification yields.

## Physical Constants

Property	Value / Range	Context
Physical State	Solid (Crystalline Powder)	Typically off-white to tan/yellow depending on purity.
Melting Point	-76–78 °C	Purity dependent; precursors (7-chloroquinoline) melt similarly (~75°C).
Boiling Point	~340 °C (Predicted)	Decomposes before boiling at atmospheric pressure.
pKa (Basic N)	4.3 ± 0.5	The 7-Cl group lowers the pKa relative to Quinoline (pKa 4.9).
LogP	2.3 ± 0.2	Moderately lipophilic; extracts well into DCM or Ethyl Acetate.
H-Bond Donors	1	Hydroxyl group (-OH).
H-Bond Acceptors	2	Quinoline Nitrogen and Hydroxyl Oxygen.

## Solubility Profile

- High Solubility: Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Methanol, Ethyl Acetate (hot).
- Moderate Solubility: Toluene, Isopropanol.
- Low Solubility: Water, Hexane (useful for precipitation/trituration).

## Spectral Characterization (Identification)

To validate the identity of synthesized or purchased material, the following spectral signals must be confirmed.

### <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

- δ 8.15 (d, 1H): Proton at position 8 (adjacent to N, deshielded).

- $\delta$  8.05 (d, 1H): Proton at position 4.
- $\delta$  7.80 (s, 1H): Proton at position 5 (adjacent to Cl).
- $\delta$  7.45 (dd, 1H): Proton at position 6.
- $\delta$  7.30 (d, 1H): Proton at position 3.
- $\delta$  4.90 (s, 2H): Diagnostic Singlet for the methylene protons (-CH<sub>2</sub>-OH).
- $\delta$  4.0-4.5 (br s, 1H): Hydroxyl proton (-OH), shift varies with concentration/solvent.

## Mass Spectrometry (ESI-MS)

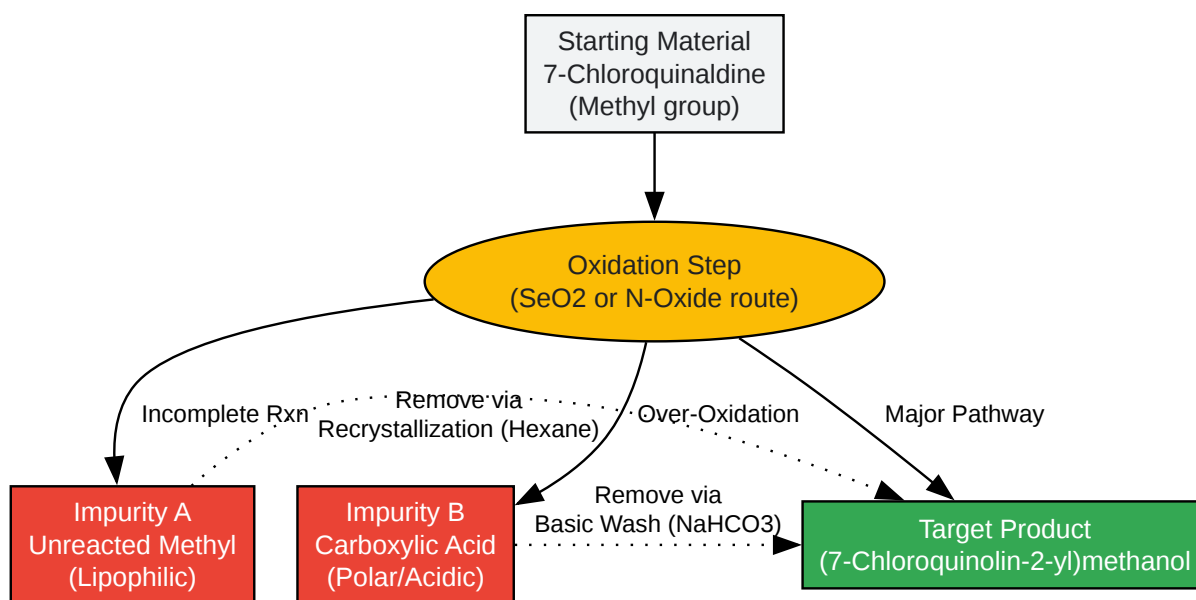
- [M+H]<sup>+</sup>: m/z 194.03 (Characteristic 3:1 isotopic pattern due to <sup>35</sup>Cl/<sup>37</sup>Cl).

## Synthesis & Impurity Fate Mapping

The synthesis typically proceeds from 7-Chloroquinaldine (7-chloro-2-methylquinoline). Understanding this route is vital for identifying potential impurities (e.g., unreacted starting material or over-oxidized acid).

## Reaction Pathway

- Oxidation: 7-Chloroquinaldine is oxidized (using SeO<sub>2</sub> or via N-oxide rearrangement) to the alcohol.
- Impurity Risk: Over-oxidation leads to the carboxylic acid, while under-oxidation leaves the methyl precursor.



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Figure 2: Synthesis pathway and impurity fate mapping.

## Experimental Protocols

### Protocol A: Analytical HPLC Method

This method separates the alcohol from its non-polar precursor (quinaldine) and polar acid impurities.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile (ACN).[1][2]
- Gradient:
  - 0-2 min: 10% B (Isocratic hold)
  - 2-15 min: 10%  $\rightarrow$  90% B (Linear gradient)
  - 15-20 min: 90% B (Wash)

- Flow Rate: 1.0 mL/min.[3]
- Detection: UV at 254 nm (max absorption for quinoline core).
- Temperature: 30 °C.

## Protocol B: Purification via Recrystallization

If the crude product contains unreacted starting material (7-chloroquinoline), recrystallization exploits the polarity difference introduced by the hydroxyl group.

- Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (approx. 5 mL per gram).
- Precipitation: Slowly add Hexane or Heptane (anti-solvent) while stirring until turbidity persists.
- Cooling: Cool gradually to room temperature, then to 0–4 °C for 2 hours.
- Filtration: Filter the off-white crystals and wash with cold Hexane.
- Drying: Vacuum dry at 40 °C to remove residual solvent.

## Biological & Safety Context

- GHS Classification:
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Handling: Use standard PPE (gloves, goggles, fume hood). Avoid dust formation.
- Storage: Store in a cool, dry place. The alcohol is stable, but the subsequent mesylate derivative is moisture-sensitive and unstable.

## References

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